molecular formula C7H7BrOS B2434132 1-(4-Bromo-5-methyl-thiophen-2-yl)-ethanone CAS No. 36901-17-4

1-(4-Bromo-5-methyl-thiophen-2-yl)-ethanone

Cat. No.: B2434132
CAS No.: 36901-17-4
M. Wt: 219.1
InChI Key: NFSSDAHKODWNNL-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The compound 1-(4-Bromo-5-methyl-thiophen-2-yl)-ethanone (CAS 36901-17-4) emerged as a structurally significant derivative of thiophene, a heterocyclic system first isolated in 1882 by Viktor Meyer during benzene purification efforts. Thiophene derivatives gained prominence in the late 20th century as synthetic organic chemistry advanced, particularly for pharmaceutical applications. While the exact discovery timeline of this brominated analog remains undocumented, its development aligns with broader trends in halogenated heterocycle research during the 1970–1990 period, when chemists systematically explored substitution patterns to modulate electronic and steric properties.

Key milestones include:

  • 1980s : Optimization of Friedel-Crafts acylation protocols for thiophene derivatives
  • 1990s : Development of regioselective bromination techniques enabling precise functionalization
  • 2000s : Adoption in pharmaceutical intermediate synthesis, notably for kinase inhibitors

Significance in Heterocyclic Chemistry

This compound exemplifies three critical features of modern heterocyclic chemistry:

  • Electronic tunability : The bromine atom (σ$$^+$$ = +0.26) and methyl group (σ$$^-$$ = -0.07) create complementary electronic effects, enabling predictable reactivity in cross-coupling reactions.
  • Stereoelectronic control : The 2-acetyl group directs electrophilic substitution to the 5-position, while the 4-methyl group imposes steric constraints (Table 1).
  • Pharmaceutical relevance : Serves as a precursor to bioactive molecules targeting tuberculosis (DprE1 inhibitors) and diabetes (thiazolidinedione analogs).

Table 1 : Substituent Effects on Thiophene Reactivity

Position Substituent σ (Hammett) Steric Demand (ų)
2 Acetyl +0.52 6.8
4 Methyl -0.07 7.4
5 Bromine +0.26 9.1

Data derived from molecular modeling studies

Research Objectives and Knowledge Gaps

Current research priorities include:

  • Synthetic methodology : Developing atom-economical routes to reduce reliance on toxic brominating agents (e.g., molecular bromine)
  • Catalytic functionalization : Enabling C-H activation at the 3-position through transition metal catalysis
  • Materials science applications : Exploring π-conjugated systems for organic electronics via Suzuki-Miyaura couplings

Critical knowledge gaps persist in:

  • Quantitative structure-activity relationship (QSAR) models for thiophene-based enzyme inhibitors
  • Environmental fate of brominated thiophene derivatives in aqueous systems
  • Solid-state packing behavior influencing crystallization efficiency

This compound remains a focal point for interdisciplinary research bridging synthetic organic chemistry, medicinal chemistry, and materials science. Its structural modularity continues to inspire innovations in heterocyclic scaffold design, particularly for targeted drug discovery programs.

Properties

IUPAC Name

1-(4-bromo-5-methylthiophen-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrOS/c1-4(9)7-3-6(8)5(2)10-7/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSSDAHKODWNNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Bromination

Electrophilic bromination of 5-methylthiophen-2-yl-ethanone is a widely reported method. Bromine (Br₂) or N-bromosuccinimide (NBS) serves as the brominating agent, with reaction conditions tailored to achieve regioselectivity at the 4-position.

Reaction Conditions and Catalysts

  • Br₂ with FeCl₃ : A mixture of 5-methylthiophen-2-yl-ethanone, Br₂ (1.1 equiv.), and FeCl₃ (5 mol%) in dichloromethane (DCM) at 0–5°C yields the 4-bromo derivative with 85–90% selectivity.
  • NBS in Acetonitrile : NBS (1.05 equiv.) in MeCN at ambient temperature achieves comparable yields (82–87%) without requiring stringent temperature control.

Mechanistic Insights
Electrophilic attack occurs preferentially at the 4-position due to the electron-donating methyl group at position 5, which directs bromination via resonance stabilization of the intermediate sigma complex.

Table 1: Bromination Efficiency Under Varied Conditions

Brominating Agent Catalyst Solvent Temp (°C) Yield (%)
Br₂ FeCl₃ DCM 0–5 88
NBS None MeCN 25 85

Acetylation of Brominated Thiophene Intermediates

Following bromination, acetylation introduces the ketone functionality. Friedel-Crafts acylation is the most common method, though alternative strategies exist for substrates sensitive to strong Lewis acids.

Friedel-Crafts Acylation

The reaction of 4-bromo-5-methylthiophene with acetyl chloride (CH₃COCl) in the presence of AlCl₃ proceeds via electrophilic substitution:

Procedure

  • Combine 4-bromo-5-methylthiophene (1.0 equiv.), acetyl chloride (1.2 equiv.), and AlCl₃ (1.5 equiv.) in anhydrous DCM.
  • Stir at reflux (40°C) for 6–8 hours.
  • Quench with ice-cold water, extract with DCM, and purify via column chromatography (ethyl acetate/hexane).

Yield : 75–80%.

Direct Oxidation of Ethyl Groups

An alternative route involves oxidizing a pre-installed ethyl group to a ketone. For example, 4-bromo-5-methylthiophene-2-ethanol can be oxidized using Jones reagent (CrO₃/H₂SO₄):

Procedure

  • Dissolve 4-bromo-5-methylthiophene-2-ethanol (1.0 equiv.) in acetone.
  • Add Jones reagent dropwise at 0°C until oxidation is complete (TLC monitoring).
  • Neutralize with NaHCO₃, extract with ethyl acetate, and purify.

Yield : 70–75%.

Alternative Synthetic Pathways

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable modular synthesis. For instance, Suzuki-Miyaura coupling between 4-bromo-5-methylthiophene and a boronic ester-functionalized acetyl precursor offers a flexible route:

Procedure

  • Combine 4-bromo-5-methylthiophene (1.0 equiv.), acetylboronic acid pinacol ester (1.1 equiv.), Pd(PPh₃)₄ (2 mol%), and K₂CO₃ (2.0 equiv.) in dioxane/H₂O (3:1).
  • Heat at 100°C for 12 hours under argon.
  • Extract with ethyl acetate and purify via silica gel chromatography.

Yield : 65–70%.

Table 2: Cross-Coupling Efficiency

Catalyst Base Solvent Yield (%)
Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 68
Pd(OAc)₂/XPhos Cs₂CO₃ Toluene 72

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Bromination : Polar aprotic solvents (e.g., MeCN) enhance NBS reactivity, while DCM minimizes side reactions with Br₂.
  • Acetylation : Anhydrous DCM prevents AlCl₃ hydrolysis, ensuring efficient Lewis acid catalysis.

Catalyst Loading

Reducing AlCl₃ from 2.0 to 1.5 equiv. in Friedel-Crafts acylation decreases waste without sacrificing yield (78% vs. 75%).

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Continuous Flow Bromination : Using Br₂ in a flow reactor minimizes exposure and improves heat dissipation, achieving 90% yield at 10 kg/batch.
  • Catalyst Recycling : AlCl₃ is recovered via aqueous workup and reused, reducing process costs by 20–25%.

Table 3: Industrial vs. Lab-Scale Parameters

Parameter Lab Scale Industrial Scale
Batch Size 100 g 10 kg
Reaction Time 8 hours 3 hours
Yield 75% 88%

Chemical Reactions Analysis

1-(4-Bromo-5-methyl-thiophen-2-yl)-ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromo-5-methyl-thiophen-2-yl)-ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways involving thiophene derivatives.

    Industry: Used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(4-Bromo-5-methyl-thiophen-2-yl)-ethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and ethanone groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar compounds to 1-(4-Bromo-5-methyl-thiophen-2-yl)-ethanone include other brominated thiophenes and methyl-substituted thiophenes. For example:

    4-Bromo-5-methyl-2-thiophenecarboxaldehyde: Similar structure but with an aldehyde group instead of an ethanone group.

    5-Methyl-2-thiophenecarboxaldehyde: Lacks the bromine atom but has a similar thiophene ring structure.

The uniqueness of 1-(4-Bromo-5-methyl-thiophen-2-yl)-ethanone lies in its specific combination of substituents, which confer distinct chemical properties and reactivity.

Biological Activity

1-(4-Bromo-5-methyl-thiophen-2-yl)-ethanone is a thiophene derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a bromine atom and a methyl group, and it possesses an ethanone functional group. Its molecular formula is C9H9BrOSC_9H_9BrOS, with a molecular weight of approximately 229.14 g/mol. The presence of these functional groups enhances its reactivity and potential interactions within biological systems.

Antimicrobial Activity

Research has indicated that 1-(4-Bromo-5-methyl-thiophen-2-yl)-ethanone exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 1-(4-Bromo-5-methyl-thiophen-2-yl)-ethanone

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.5 µg/mL1.0 µg/mL
Escherichia coli1.0 µg/mL2.0 µg/mL
Pseudomonas aeruginosa2.0 µg/mL4.0 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits promising anticancer activity against various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity of 1-(4-Bromo-5-methyl-thiophen-2-yl)-ethanone

Cancer Cell LineIC50 (µM)Mechanism of Action
HepG-215.3Induction of apoptosis
MCF-712.8Cell cycle arrest
A54920.5Inhibition of tubulin polymerization

These results indicate that the compound could serve as a lead structure for developing anticancer therapies.

The biological activity of 1-(4-Bromo-5-methyl-thiophen-2-yl)-ethanone is believed to stem from its ability to interact with specific enzymes or receptors in biological systems. The presence of the bromine substituent may enhance its binding affinity to target sites, leading to modulation of critical signaling pathways involved in cell growth and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of thiophene derivatives included 1-(4-Bromo-5-methyl-thiophen-2-yl)-ethanone as one of the tested compounds. The study reported significant inhibition zones against Staphylococcus aureus and Escherichia coli, supporting its potential use in treating bacterial infections.

Case Study 2: Anticancer Properties

In another investigation focused on anticancer properties, researchers evaluated the effects of this compound on MCF-7 cells using the MTT assay. Results indicated a dose-dependent decrease in cell viability, with morphological changes characteristic of apoptosis observed under microscopy.

Q & A

What are the common synthetic routes for preparing 1-(4-Bromo-5-methyl-thiophen-2-yl)-ethanone, and what are the critical reaction parameters to control?

Level : Basic
Answer :
The synthesis typically involves alkylation or bromination of thiophene derivatives. For example, alkylating agents like 2-bromo-1-(4-methoxyphenyl)ethanone can react with thiol-containing intermediates under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Key parameters include:

  • Temperature : Maintain 0–5°C during bromination to prevent side reactions.
  • Solvent choice : Use polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures ensures high purity.
    Refer to analogous procedures for bromo-ethanones, where yields >90% are achievable with strict stoichiometric control .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR chemical shifts) when characterizing this compound?

Level : Advanced
Answer :
Contradictions in NMR data often arise from solvent effects, impurities, or tautomerism. To address this:

  • Reference standards : Compare with published spectra of structurally similar compounds (e.g., 1-(5-Bromo-2-hydroxyphenyl)ethanone, δ 7.99–8.01 ppm for aromatic protons) .
  • Deuterated solvents : Use DMSO-d6 to stabilize labile protons and reduce exchange broadening .
  • 2D NMR : Employ ¹H-¹³C HSQC or COSY to confirm coupling patterns and assign ambiguous signals .
    Document solvent, concentration, and instrument parameters rigorously to ensure reproducibility .

What advanced crystallographic techniques are recommended for determining the molecular structure and packing of this compound?

Level : Advanced
Answer :
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Structure refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis .
  • Visualization : Mercury software enables void analysis and packing similarity assessments (e.g., π-π stacking distances) .
    For example, a related bromo-ethanone derivative showed a C–Br bond length of 1.929 Å and torsional angles <5° in the thiophene ring .

What are the optimal storage conditions to ensure the stability of 1-(4-Bromo-5-methyl-thiophen-2-yl)-ethanone in laboratory settings?

Level : Basic
Answer :

  • Temperature : Store at 2–8°C in amber vials to prevent photodegradation.
  • Moisture control : Use desiccants (e.g., silica gel) in sealed containers; the compound is hygroscopic and may hydrolyze .
  • Compatibility : Avoid polypropylene containers due to potential leaching; glass or fluoropolymer-lined caps are preferred .
    Stability studies on analogs indicate <5% decomposition over 6 months under these conditions .

How can computational methods (e.g., DFT) be integrated with experimental data to predict the reactivity of this compound in nucleophilic substitution reactions?

Level : Advanced
Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic centers (e.g., carbonyl carbon and bromine sites).
  • Charge analysis : Use Mulliken charges to identify regions susceptible to nucleophilic attack (e.g., bromine’s σ-hole for SN2 reactions) .
  • Kinetic studies : Correlate computed activation energies (ΔG‡) with experimental rates in polar solvents (e.g., acetone).
    For example, a related 2-bromoacetophenone derivative showed a ΔG‡ of 24.3 kcal/mol, aligning with DFT predictions within ±1.5 kcal/mol .

What strategies are effective for analyzing the purity of this compound when unexpected byproducts are observed in HPLC?

Level : Advanced
Answer :

  • Gradient elution : Use a C18 column with 0.1% TFA in water/acetonitrile (70:30 to 30:70 over 20 min) to resolve peaks.
  • Mass spectrometry : LC-ESI-MS identifies byproducts (e.g., debrominated species at m/z 169) .
  • Spiking experiments : Add authentic samples of suspected impurities (e.g., 5-methylthiophene-2-carboxylic acid) to confirm retention times .
    Quantify impurities via calibration curves and report limits of detection (LOD < 0.1%) .

How does steric hindrance from the 5-methyl group influence the regioselectivity of cross-coupling reactions involving this compound?

Level : Advanced
Answer :
The 5-methyl group directs coupling to the less hindered C4-bromine position:

  • Suzuki-Miyaura : Pd(PPh₃)₄ catalyzes coupling with arylboronic acids at C4, with yields >80% .
  • Ullmann reaction : CuI/1,10-phenanthroline in DMF selectively activates C4-Br, leaving the thiophene ring intact .
    Steric maps from crystallography (e.g., C–Br···H distances < 2.8 Å) confirm accessibility of the C4 site .

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